2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZZXKKOZHVGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Pyrimidinyl Intermediate Synthesis: The pyrimidinyl moiety is synthesized separately, often starting from readily available precursors such as urea and β-diketones.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the pyrimidinyl intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Q & A
Q. What are the standard synthesis protocols for 2-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, and how is structural integrity confirmed?
The synthesis typically involves multi-step reactions, including condensation of chloroacetyl derivatives with mercaptonicotinonitrile intermediates under basic conditions (e.g., NaHCO₃ in THF) . Key steps include pyrimidine core formation, alkylation to introduce the ethyl-acetamide group, and acetylation. Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry, and IR spectroscopy to verify functional groups and purity .
Q. Which functional groups in this compound are critical for its biological activity?
The 4-fluorophenyl group enhances lipophilicity and target binding, while the pyrimidinone core facilitates hydrogen bonding with enzymatic active sites. The acetamide linker provides conformational flexibility, enabling interactions with diverse targets like kinases . Comparative studies show that replacing the fluorophenyl group with non-halogenated analogs reduces potency by ~40% .
Q. How do researchers optimize reaction yields during synthesis?
Optimization involves solvent selection (e.g., DMF for nucleophilic substitutions) , temperature control (60–80°C for cyclization steps) , and catalysts like Pd(OAc)₂ for coupling reactions . HPLC monitoring ensures intermediate purity, with yields improving from ~35% to >60% through stepwise adjustments .
Q. What characterization techniques are essential for validating this compound’s structure?
Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., pyrimidinone C=O at ~170 ppm in ¹³C NMR) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at 427.88 Da) , while IR spectroscopy verifies carbonyl stretches (1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How does this compound interact with Akt protein kinase, and what methodologies elucidate its mechanism?
Molecular docking studies reveal hydrogen bonding between the pyrimidinone oxygen and Akt’s catalytic lysine residue (K268). Competitive inhibition assays (IC₅₀ = 0.8 µM) show dose-dependent reduction in ATP binding, validated via Western blotting of phosphorylated Akt substrates .
Q. What structural modifications enhance selectivity for CXCR3 over related chemokine receptors?
Introducing a trifluoromethyl group on the phenyl ring improves selectivity by 12-fold (Ki = 15 nM vs. CXCR3 vs. 180 nM for CCR5). SAR studies compare analogs using radioligand binding assays and MD simulations to map steric clashes with non-target receptors .
Q. How do researchers resolve contradictions in reported biological activities across structural analogs?
Discrepancies in enzyme inhibition (e.g., COX-2 vs. 5-LOX selectivity) are analyzed via crystallography to identify divergent binding poses. For example, replacing a methoxy group with ethoxy shifts selectivity from COX-2 (IC₅₀ = 50 nM) to 5-LOX (IC₅₀ = 120 nM) due to altered hydrophobic pocket interactions .
Q. What computational methods predict off-target interactions for this compound?
Pharmacophore modeling and molecular dynamics (MD) simulations assess off-target risks. Density Functional Theory (DFT) calculations predict electrophilic reactivity of the acetamide carbonyl, guiding toxicity studies (e.g., CYP3A4 inhibition potential) .
Q. How is the compound’s blood-brain barrier (BBB) permeability assessed preclinically?
Parallel artificial membrane permeability assays (PAMPA-BBB) predict logBB values (−1.2 to −0.8), indicating limited CNS penetration. In vivo microdialysis in rodent models correlates with these findings, showing <5% brain-to-plasma ratio .
Q. What strategies mitigate metabolic instability in vivo?
Deuteration of the methylene group adjacent to the acetamide reduces CYP450-mediated oxidation, extending half-life from 2.1 to 4.7 hours in rat plasma. Metabolite identification via LC-MS/MS guides structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
